7-(4-hydroxybutoxy)quinolin-2(1H)-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
7-(4-hydroxybutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H15NO3/c15-7-1-2-8-17-11-5-3-10-4-6-13(16)14-12(10)9-11/h3-6,9,15H,1-2,7-8H2,(H,14,16) |
InChI Key |
QGAXLPZEOROXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCO |
Origin of Product |
United States |
The Quinolone Scaffold: a Privileged Structure in Drug Discovery
The quinolone motif, a bicyclic heterocyclic system, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating its ability to interact with a diverse range of biological targets. The versatility of the quinolone ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of a broad spectrum of drugs with applications ranging from antibacterial to anticancer and antipsychotic therapies.
The inherent properties of the quinolone core, including its aromaticity, planarity, and potential for hydrogen bonding, contribute to its favorable interactions with biological macromolecules. Consequently, it serves as a robust pharmacophore, providing the essential structural framework for molecular recognition by target proteins.
A Closer Look at 7 4 Hydroxybutoxy Quinolin 2 1h One: a Key Synthetic Intermediate
7-(4-Hydroxybutoxy)quinolin-2(1H)-one has emerged as a compound of significant interest, primarily due to its role as a key intermediate in the synthesis of the atypical antipsychotic drug, brexpiprazole. Its structure incorporates the quinolin-2(1H)-one core, functionalized at the 7-position with a 4-hydroxybutoxy side chain. This side chain provides a reactive handle for further chemical modifications, making it an ideal precursor for the construction of more complex molecules.
| Property | Value |
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| Appearance | Off-White Solid |
| CAS Number | 1886188-97-1 |
Note: The data in this table is compiled from various chemical suppliers and databases.
The Evolution of Quinolone Based Compounds: a Historical Perspective
The journey of quinolone-based compounds in the realm of medicine began with the discovery of nalidixic acid in 1962, the first-generation quinolone antibacterial agent. This discovery paved the way for extensive research into the structure-activity relationships of this chemical class. A major breakthrough came with the introduction of a fluorine atom at the 6-position and a piperazine (B1678402) ring at the 7-position, leading to the development of the highly potent fluoroquinolones, such as ciprofloxacin, in the 1980s. These second-generation quinolones exhibited a broader spectrum of antibacterial activity and improved pharmacokinetic profiles.
Subsequent generations of quinolones have been developed with further modifications to the core structure, expanding their therapeutic applications beyond bacterial infections. The versatility of the quinolone scaffold has been exploited to create agents targeting DNA gyrase and topoisomerase IV in bacteria, as well as other enzymes and receptors in human cells, leading to the development of drugs for a variety of diseases. researchgate.net The story of quinolones is a testament to the power of medicinal chemistry in optimizing a core chemical structure to produce a diverse range of life-saving medications.
Detailed Research Findings on 7-(4-Hydroxybutoxy)quinolin-2(1H)-one
The primary focus of research on this compound has been its efficient synthesis as a key precursor to brexpiprazole. Various synthetic strategies have been reported in the scientific and patent literature, often starting from 7-hydroxyquinolin-2(1H)-one.
A common synthetic approach involves the O-alkylation of 7-hydroxyquinolin-2(1H)-one with a suitable four-carbon building block. For instance, a reaction with 1-bromo-4-chlorobutane (B103958) in the presence of a base like triethylamine (B128534) has been described. This is followed by subsequent reactions to introduce the terminal hydroxyl group or to directly couple it with the other key fragments of the final drug molecule.
While the majority of the available literature positions this compound as a synthetic intermediate, its inherent chemical features make it a potential subject for further investigation. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl and ether oxygens), along with the quinolone's aromatic system, suggests the potential for interactions with biological targets. However, to date, dedicated studies on the intrinsic biological or pharmacological activities of this compound are not widely published, with its primary significance remaining firmly rooted in its role as a pivotal building block in pharmaceutical manufacturing.
| Precursor | Reagent(s) | Product |
| 7-Hydroxyquinolin-2(1H)-one | 1-bromo-4-chlorobutane, Triethylamine | 7-(4-chlorobutoxy)quinolin-2(1H)-one (precursor to the title compound) |
| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 4-bromobutanol | 7-(4-hydroxybutoxy)-3,4-dihydro-2(1H)-quinolinone (precursor to the title compound) |
Note: This table summarizes general synthetic approaches found in the literature and does not represent a complete or detailed protocol.
An in-depth analysis of the synthetic methodologies and chemical transformations surrounding the compound this compound reveals a multi-step process rooted in classical and modern organic chemistry principles. The synthesis is logically dissected into the formation of the core heterocyclic structure, followed by the strategic introduction and subsequent modification of its functional side chain.
Structure Activity Relationship Sar Investigations of 7 4 Hydroxybutoxy Quinolin 2 1h One and Its Structural Analogues
Influence of the Quinolone-2(1H)-one Core on Biological Interactions
The quinolin-2(1H)-one, or carbostyril, moiety is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to numerous physiological effects. mdpi.com This core is isomeric with coumarins and is found in compounds exhibiting activities such as antitumor, anti-inflammatory, and antimicrobial effects. researchgate.net The planar, aromatic nature of the bicyclic system allows for significant π-stacking interactions with aromatic amino acid residues within receptor binding pockets. Furthermore, the lactam group (the cyclic amide) within the core is a critical feature, providing hydrogen bond donor (N-H) and acceptor (C=O) sites that can form strong, directional interactions with biological macromolecules.
The versatility of the quinolin-2(1H)-one core allows it to serve as a foundational structure for extensive chemical modification. The various positions on the ring system can be substituted to fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic characteristics. rsc.org This adaptability has made it a cornerstone in the design of targeted therapeutic agents. mdpi.com
Table 1: Examples of Biological Activities of Quinolone-2(1H)-one Derivatives
| Derivative Class | Biological Activity | Reference |
|---|---|---|
| Substituted 3-acetyl-1-(benzylideneamino) quinolin-2(1H)-ones | Antimicrobial, Antioxidant, Cytotoxic | researchgate.net |
| 4-Hydroxy-1H-quinolin-2-ones | Antifungal, Herbicidal | mdpi.com |
| 3-(Heteroaryl)quinolin-2(1H)-ones | Anticancer (Hsp90 Inhibition) | researchgate.net |
| 7-Alkoxy-quinolin-2(1H)-one Derivatives (e.g., Brexpiprazole) | Antipsychotic (Dopamine/Serotonin (B10506) Modulation) | researchgate.netmdpi.com |
Role of the 4-Hydroxybutoxy Substituent at the 7-Position in Modulating Biological Activity
The compound 7-(4-hydroxybutoxy)quinolin-2(1H)-one is a significant intermediate and a known impurity in the synthesis of Brexpiprazole, a third-generation atypical antipsychotic. nih.gov In the context of drugs like Aripiprazole and Brexpiprazole, the substituent at the 7-position is a defining feature that dictates the molecule's interaction with dopamine (B1211576) (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. researchgate.netmdpi.com
The 7-alkoxy group serves two primary functions. First, the oxygen atom acts as a hydrogen bond acceptor and influences the electronic properties of the quinolinone ring system. Second, the butoxy chain functions as a flexible linker of optimal length. In Brexpiprazole, this four-carbon chain bridges the quinolinone core and a distal piperazine (B1678402) moiety, positioning them at an appropriate distance to interact simultaneously with different sub-pockets of the target receptors. mdpi.com
The terminal hydroxyl (-OH) group on the butoxy chain is particularly important. It introduces polarity and provides an additional site for hydrogen bonding, either as a donor or an acceptor. This capability can enhance binding affinity and selectivity for the target receptor by forming a specific, stabilizing interaction with amino acid residues like serine, threonine, or tyrosine in the binding site.
Comparative SAR Analysis with Dihydroquinolinone Analogues
The saturated analogue, 3,4-dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, shares the same core substituent as its unsaturated counterpart but differs in the saturation of the heterocyclic ring. This saturation changes the compound's physical and conformational properties. The parent scaffold, 3,4-dihydro-2(1H)-quinolinone, is a core structure in various natural products and synthetic compounds with a range of biological effects. nih.gov While detailed biological data for this specific analogue is not widely published, its physical properties have been documented.
Table 2: Known Physical Properties of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H17NO3 | nih.gov |
| Molecular Weight | 235.28 g/mol | nih.gov |
| Melting Point | 138-140°C | mdpi.com |
| Boiling Point (Predicted) | 465.9±45.0 °C | mdpi.com |
| Density (Predicted) | 1.177±0.06 g/cm³ | mdpi.com |
The saturation of the C3-C4 double bond in the quinolinone ring has a profound impact on the molecule's three-dimensional structure and, consequently, its biological activity.
Conformational Flexibility: The unsaturated quinolin-2(1H)-one ring is largely planar. This rigidity can be advantageous for fitting into well-defined, flat binding sites and participating in π-π stacking interactions. In contrast, the 3,4-dihydro-2(1H)-quinolinone ring is non-planar and possesses greater conformational flexibility. This "puckered" structure can adapt to more complex, three-dimensional binding pockets.
Receptor Fit: The choice between a saturated and an unsaturated ring is a critical design element for targeting specific receptors. The planarity of the quinolinone core in Brexpiprazole is crucial for its high-affinity binding and partial agonist activity at D2 and 5-HT1A receptors. researchgate.netmdpi.com The introduction of saturation would alter the spatial orientation of the 7-alkoxy substituent relative to the rest of the molecule, likely disrupting the optimal fit within the receptor and leading to a significant decrease in affinity or a change in the functional response (e.g., from agonist to antagonist, or complete loss of activity). Therefore, while the dihydroquinolinone core is biologically active in some contexts, the unsaturated core is essential for the specific pharmacological profile of Brexpiprazole-like modulators. nih.gov
SAR Studies on the Length and Nature of the Alkoxy Chain at the 7-Position
The length and chemical nature of the alkoxy chain at the 7-position are critical determinants of biological activity. SAR studies on various quinoline (B57606) and quinolinone-based compounds consistently demonstrate that modifying this chain directly impacts receptor affinity and functional outcome.
Chain Length: In the development of dopamine and serotonin receptor modulators, the length of the alkyl chain linker is paramount. A butoxy (four-carbon) chain is often found to be optimal. Shorter chains (e.g., ethoxy, propoxy) may not provide sufficient distance for the pharmacophore to reach and interact with all necessary binding regions simultaneously. Conversely, longer chains (e.g., pentoxy, hexoxy) can introduce excessive flexibility or steric hindrance, leading to a weaker binding affinity. Studies on related fluoroquinolone antibiotics also show that the nature of the C-7 substituent, including its size and electronic properties, is crucial for antibacterial potency and spectrum. nih.gov
Table 3: Conceptual SAR of 7-Alkoxy Chain Modifications on Quinolinone Core Activity
| Chain Modification | Anticipated Impact on Biological Activity | Rationale |
|---|---|---|
| Shorter Chain (e.g., C2, C3) | Reduced affinity/potency | Insufficient length to bridge key interaction points in the receptor. |
| Optimal Chain (e.g., C4) | High affinity/potency | Positions pharmacophoric groups correctly for optimal receptor interaction. |
| Longer Chain (e.g., C5, C6) | Reduced affinity/potency | May introduce unfavorable steric clashes or excessive flexibility. |
| Removal of Terminal -OH | Altered affinity and/or selectivity | Loss of a key hydrogen bonding interaction site. |
| Introduction of Chain Branching | Reduced affinity | Increased steric bulk may hinder proper fit into the binding pocket. |
Computational Chemistry and in Silico Approaches in the Study of 7 4 Hydroxybutoxy Quinolin 2 1h One
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
In the context of 7-(4-hydroxybutoxy)quinolin-2(1H)-one and its derivatives, molecular docking can elucidate how these molecules interact with various biological targets. For instance, quinolinone scaffolds are known to possess a wide range of biological activities, including anti-inflammatory and neuroprotective effects. mdpi.com Docking studies can help identify the specific residues within a target's active site that are key for binding.
Research Findings: While specific docking studies for this compound are not extensively detailed in the public domain, research on analogous structures provides a framework for its potential interactions. Studies on other quinolinone derivatives have successfully used docking to explore binding modes. For example, docking of 4-hydroxy-2-quinolinone derivatives into the soybean lipoxygenase-1 (LOX-1) enzyme, a model for anti-inflammatory activity, revealed that these compounds could bind to an allosteric site rather than the catalytic pocket. mdpi.com Similarly, docking studies on quinazoline (B50416) derivatives, which share structural similarities, have been used to understand interactions with enzymes like Poly(ADP-ribose) polymerase (PARP). mdpi.com These studies often highlight the importance of hydrogen bonds and van der Waals contacts in stabilizing the ligand-protein complex. mdpi.comnih.gov
A hypothetical docking study of this compound against a target protein would involve preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to sample possible binding poses. The results would be scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.
Table 1: Potential Molecular Docking Parameters for this compound
| Parameter | Description | Example from Related Studies |
| Target Protein | The biological macromolecule whose interaction with the ligand is being studied. | PARP1, Serotonin (B10506) (5-HT) receptors, Dopamine (B1211576) (D2/D3) receptors. researchgate.netmdpi.com |
| Binding Site | The specific region on the target protein where the ligand is predicted to bind. | Catalytic site, allosteric site. mdpi.com |
| Key Interactions | The types of non-covalent bonds formed between the ligand and protein residues. | Hydrogen bonds with residues like GLY, SER, ASP; van der Waals contacts. mdpi.comnih.gov |
| Scoring Function | An algorithm used to estimate the binding affinity (e.g., in kcal/mol). | MolDock, AutoDock Vina, GOLD. nih.gov |
| Predicted Binding Affinity | A numerical score representing the strength of the ligand-target interaction. | Lower values typically indicate stronger binding. |
Molecular Dynamics Simulations to Investigate Binding Conformations and Stability
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein.
Research Findings: For a compound like this compound, MD simulations would be critical to validate the docking results and understand the dynamic behavior of the complex. For example, a study on novel 4-hydroxyquinazoline (B93491) derivatives used MD simulations to confirm the stability of the interaction with the target protein. mdpi.com The simulations revealed that crucial hydrogen bonds identified in docking were maintained throughout the simulation, confirming the stability of the binding mode. mdpi.com
Table 2: Key Analyses in Molecular Dynamics Simulations
| Analysis Type | Description | Insights Gained for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure. | Assesses the overall stability of the protein-ligand complex over time. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the protein and the ligand (e.g., the hydroxybutoxy side chain). |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Confirms the persistence of key interactions predicted by docking. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding from the simulation trajectory. | Provides a more accurate prediction of binding affinity than docking scores alone. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.govbenthamdirect.com
Research Findings: While a specific QSAR model for this compound itself is not available, numerous QSAR studies have been performed on quinolinone and quinoline (B57606) derivatives for various biological activities, such as antibacterial, antimalarial, and anticancer effects. nih.govnih.govresearchgate.netwalisongo.ac.id These studies typically involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of related compounds with known activities. researchgate.netwalisongo.ac.id Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build the predictive model. nih.govbenthamdirect.com
For a series of analogues of this compound, a QSAR study could reveal the importance of the length and substitution of the alkoxy chain at the 7-position or the effect of substituents on the quinolinone ring. nih.gov For instance, a QSAR model might show that increasing the hydrophobicity of a particular region of the molecule enhances its activity, providing a clear principle for drug design. nih.gov
Table 3: Components of a Typical QSAR Study for Quinolinone Derivatives
| Component | Description | Example |
| Dataset | A collection of structurally related compounds with experimentally measured biological activity (e.g., IC50). | A series of 7-alkoxy-quinolin-2(1H)-one derivatives. |
| Molecular Descriptors | Numerical values that characterize the physicochemical properties of the molecules. | LogP (lipophilicity), Molecular Weight (MW), Dipole Moment, HOMO/LUMO energies. researchgate.net |
| Statistical Method | The algorithm used to correlate descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Algorithm (GA). benthamdirect.com |
| Model Validation | Statistical tests to ensure the model is robust and has predictive power. | Cross-validation (q²), external validation (pred_r²). benthamdirect.com |
| Design Principle | The interpretation of the model to guide the synthesis of new compounds. | Contour maps from 3D-QSAR (CoMFA/CoMSIA) can show regions where bulky or electronegative groups are favorable. nih.gov |
Prediction of Physicochemical Properties Relevant to Biological Research
In silico methods are highly effective for predicting the fundamental physicochemical properties of a molecule. These properties are crucial as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which are key determinants of its drug-likeness and potential for oral bioavailability.
Research Findings: The basic physicochemical properties of this compound can be readily calculated. Its molecular formula is C13H15NO3, and its molecular weight is 233.26 g/mol . Computational tools can predict other important properties based on this structure. A key framework for assessing drug-likeness is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules: a molecular weight over 500, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. researchgate.netresearchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for quinoline derivatives often show good potential for oral administration and low neurotoxicity. nih.gov
Table 4: Predicted Physicochemical and Drug-Likeness Properties for this compound
| Property | Predicted Value/Status | Relevance in Biological Research |
| Molecular Formula | C13H15NO3 | Defines the elemental composition of the molecule. |
| Molecular Weight | 233.26 g/mol | Influences diffusion and transport across membranes; complies with Lipinski's rules. |
| Hydrogen Bond Donors | 2 (from -OH and -NH groups) | Affects solubility and membrane permeability; complies with Lipinski's rules. researchgate.net |
| Hydrogen Bond Acceptors | 3 (from two C=O and one -O- ether) | Affects solubility and target binding; complies with Lipinski's rules. researchgate.net |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be < 5 | A measure of lipophilicity, which is critical for membrane passage; likely complies with Lipinski's rules. nih.gov |
| Molar Refractivity | Predicted to be within 40-130 | Relates to molecular volume and polarizability, influencing ligand-receptor binding. researchgate.net |
| Oral Bioavailability | Predicted to be high | Indicates the fraction of an orally administered dose that reaches systemic circulation. nih.gov |
Future Perspectives and Emerging Research Avenues for 7 4 Hydroxybutoxy Quinolin 2 1h One
Development of Novel and Efficient Synthetic Routes for Analogues
The creation of a diverse library of analogues based on the 7-(4-hydroxybutoxy)quinolin-2(1H)-one scaffold is fundamental to exploring its full potential. Future research will focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. asianpubs.orgqeios.com Traditional methods for quinoline (B57606) synthesis are often hampered by harsh reaction conditions and limited functional group tolerance. nih.gov Modern synthetic chemistry offers a plethora of advanced techniques to overcome these limitations.
Key areas for development include:
Catalyst-Driven Reactions: The use of transition metal catalysts such as palladium, copper, iron, and cobalt has revolutionized the synthesis of N-heterocycles. mdpi.comrsc.orgorganic-chemistry.org These methods allow for C-H bond activation and cross-coupling reactions under milder conditions, enabling the introduction of a wide variety of substituents onto the quinolinone core. mdpi.comrsc.org
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step from multiple starting materials. rsc.org Developing MCRs for substituted 7-alkoxy-quinolin-2-ones would significantly streamline the synthesis of analogue libraries, improving efficiency and reducing waste.
Green Chemistry Approaches: Techniques such as microwave-assisted synthesis and the use of reusable, polymer-supported catalysts are gaining prominence. mdpi.comasianpubs.orgqeios.com Microwave irradiation can dramatically shorten reaction times, while solid-supported catalysts simplify product purification and minimize chemical waste, aligning with the principles of sustainable chemistry. asianpubs.orgqeios.com
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. Adapting existing quinolinone syntheses to flow chemistry represents a significant step towards efficient and reproducible analogue production.
| Synthetic Strategy | Description | Key Advantages | Relevant Findings |
|---|---|---|---|
| Transition-Metal Catalysis | Use of catalysts like palladium, copper, iron, or cobalt to facilitate bond formation (e.g., C-H activation, cross-coupling). | High efficiency, broad functional group tolerance, mild reaction conditions. | Palladium-catalyzed methods are effective for creating a variety of substituted quinolines. mdpi.com Cobalt and copper catalysts offer cost-effective and sustainable alternatives. rsc.orgorganic-chemistry.org |
| Multicomponent Reactions (MCRs) | Convergent reactions where three or more reactants combine in a single pot to form the final product. | High atom economy, operational simplicity, rapid generation of molecular diversity. | MCRs like the Povarov and Ugi reactions have been successfully used for diverse quinoline scaffold synthesis. rsc.org |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat reactions, often leading to rapid rate acceleration. | Drastically reduced reaction times, improved yields, cleaner reactions. | The Friedländer quinoline synthesis can be efficiently performed under microwave conditions using a reusable solid acid catalyst. mdpi.comqeios.com |
| Green Solvents/Catalysts | Employing environmentally benign solvents (e.g., water, ethanol) or recyclable, polymer-supported catalysts. | Reduced environmental impact, easier product purification, catalyst reusability. | Polymer-supported sulphonic acid has been used as an efficient and recyclable catalyst for quinoline synthesis. asianpubs.org |
Exploration of Undiscovered Molecular Targets and Biological Activities
The quinolone scaffold is a versatile pharmacophore known to interact with a multitude of biological targets. mdpi.commdpi.com While its role as an inhibitor of bacterial DNA gyrase and topoisomerase IV is well-established, the broader biological activity spectrum of many derivatives remains underexplored. nih.govnih.gov A key future direction is the systematic evaluation of this compound and its newly synthesized analogues against a wide range of potential molecular targets.
Emerging areas of investigation include:
Oncology: Quinolone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, protein kinases (like c-Src and VEGFR-2), and histone demethylases, as well as inducing apoptosis. nih.govnih.govwikipedia.orgnih.gov Screening analogues for activity against different cancer cell lines could identify compounds with novel mechanisms or improved selectivity. researchgate.net
Neurodegenerative and Inflammatory Diseases: Certain quinolinones act as inhibitors of enzymes implicated in inflammation, such as nitric oxide synthase and carbonic anhydrase. nih.govnih.gov Given the link between neuroinflammation and neurodegenerative diseases, exploring these pathways presents a compelling research avenue.
Infectious Diseases Beyond Bacteria: While the antibacterial properties of quinolones are famous, some derivatives exhibit activity against fungi, viruses (including HIV), and parasites (such as the malaria-causing Plasmodium). mdpi.comnih.govmdpi.com The potential of this compound analogues in these areas is largely untapped.
Quorum Sensing Inhibition: Targeting bacterial communication systems, known as quorum sensing (QS), is an innovative anti-virulence strategy that may not induce resistance as rapidly as traditional antibiotics. The ability of quinolone signals to modulate QS in bacteria like Pseudomonas aeruginosa suggests that analogues could be developed as potent QS inhibitors. mdpi.com
| Potential Target Class | Example Targets | Therapeutic Area | Rationale |
|---|---|---|---|
| Protein Kinases | VEGFR-2, c-Src, EGFR, HER2 | Oncology, Inflammation | Kinases are key regulators of cell proliferation and signaling; quinoline derivatives have been designed as potent kinase inhibitors. nih.govwikipedia.orgresearchgate.netnih.gov |
| Cytoskeletal Proteins | Tubulin | Oncology | Inhibition of tubulin polymerization disrupts mitosis in cancer cells. Novel quinoline analogues of combretastatin (B1194345) A-4 have shown potent activity. nih.gov |
| Epigenetic Enzymes | Histone Demethylases (e.g., JMJD2 family) | Oncology, Inflammation | Modulation of epigenetic marks is a modern therapeutic strategy. 8-Hydroxyquinolines were identified as histone demethylase inhibitors via HTS. nih.gov |
| Metalloenzymes | Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy, Oncology | The quinoline scaffold has been successfully used to develop potent and isoform-selective CA inhibitors. nih.gov |
| Bacterial Signaling | Quorum Sensing Receptors (e.g., LasR, PqsR) | Infectious Disease | Inhibiting bacterial communication can disarm pathogens without killing them, a promising anti-virulence approach. mdpi.com |
Integration with Advanced High-Throughput Screening Methodologies
To efficiently navigate the vast biological landscape, the integration of advanced high-throughput screening (HTS) is essential. HTS allows for the rapid, automated testing of large compound libraries against specific biological targets, quickly identifying "hit" compounds for further development. bmglabtech.comazolifesciences.com
Future research should leverage HTS in the following ways:
Library Screening: A diverse library of analogues derived from this compound can be screened against panels of enzymes, receptors, and whole cells to uncover novel biological activities. nih.gov This approach has successfully identified quinoline-based compounds that modulate challenging targets like p53. plos.org
High-Content Screening (HCS): Unlike traditional HTS, which often measures a single endpoint, HCS uses automated imaging and analysis to capture multiple phenotypic changes in cells. This provides richer, more complex data on a compound's effects, helping to elucidate its mechanism of action.
Virtual Screening: Computational methods, such as diversity-based high-throughput virtual screening (D-HTVS), can be used to screen massive virtual libraries of compounds against the three-dimensional structures of target proteins. nih.gov This in-silico approach can prioritize a smaller, more manageable set of compounds for synthesis and wet-lab screening, saving time and resources. mdpi.comresearchgate.net
Novel Screening Platforms: Emerging technologies like microdroplet reaction screening allow for reactions and assays to be performed in picoliter-sized droplets at an ultra-high throughput, accelerating the optimization of synthesis conditions and biological assays. nih.gov
| Methodology | Principle | Application for Quinolone Research |
|---|---|---|
| Biochemical HTS | Automated testing of compounds against purified molecular targets (e.g., enzymes) in microplates. bmglabtech.com | Identify direct inhibitors of specific enzymes, such as kinases or proteases, from an analogue library. nih.gov |
| Cell-Based HTS | Automated testing of compounds on whole cells to measure effects on cellular pathways or viability. plos.org | Discover compounds that modulate cellular processes like apoptosis, cell cycle, or signaling pathways. plos.org |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify phenotypic changes in cells upon compound treatment. | Elucidate mechanisms of action by observing changes in protein localization, cell morphology, or organelle health. |
| High-Throughput Virtual Screening (HTVS) | Computational docking of virtual compound libraries into the binding site of a target protein. nih.gov | Prioritize analogues of this compound for synthesis based on predicted binding affinity to novel targets. nih.gov |
Strategic Design of Next-Generation Quinolone-Based Chemical Probes for Biological Systems
Chemical probes are indispensable tools for dissecting complex biological processes and validating new drug targets. nih.gov The quinolone scaffold is an excellent starting point for probe development, as many derivatives possess intrinsic fluorescence and cell permeability. nih.gov
The strategic design of probes based on this compound could involve:
Fluorescent Labeling: The terminal hydroxyl group on the butoxy side chain provides a convenient handle for attaching various fluorophores. This modification would allow for the direct visualization of the compound's uptake, distribution, and localization within living cells and tissues using advanced microscopy techniques.
Affinity-Based Probes: The scaffold can be functionalized with a photoreactive group and a reporter tag (like biotin). Upon binding to its target protein and exposure to UV light, the probe would form a covalent bond, allowing for the isolation and identification of previously unknown binding partners.
Ratiometric and Turn-On Probes: By cleverly modifying the quinolone core, it is possible to create probes whose fluorescence properties change dramatically upon binding to a specific analyte or in response to a particular microenvironment (e.g., pH, redox state). Such probes have been developed from quinolones to detect biothiols like cysteine and glutathione. rsc.org This approach could be adapted to create sensors for other important biological molecules or ions, providing real-time information on cellular states.
The development of such probes would create a virtuous cycle: the probes could be used to discover and validate the new molecular targets discussed in section 7.2, which in turn would guide the synthesis of more potent and selective therapeutic analogues.
| Probe Component | Function | Adaptation of this compound |
|---|---|---|
| Pharmacophore | The core structure that binds to the biological target. | The 7-alkoxy-quinolin-2-one core is retained to ensure binding to the target of interest. |
| Reporter Group | A tag for detection and visualization (e.g., fluorophore, biotin). | A fluorescent dye or biotin (B1667282) molecule could be conjugated to the terminal hydroxyl group of the butoxy side chain. |
| Linker | A chemical chain connecting the pharmacophore and the reporter, ensuring neither interferes with the other's function. | The existing butoxy chain can serve as part of the linker, potentially extended to provide optimal spacing. |
| Reactive Group (for affinity probes) | A group (e.g., diazirine, benzophenone) that forms a covalent bond with the target upon activation (e.g., by UV light). | This group could be attached via the butoxy side chain, enabling covalent capture of binding partners. |
Q & A
Q. How to address discrepancies in reported antimicrobial activity of quinolinone derivatives?
- Methodological Answer :
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., MIC determinations via broth microdilution against S. aureus and E. coli) .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., -OCH₃ vs. -OH) to isolate contributions to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
